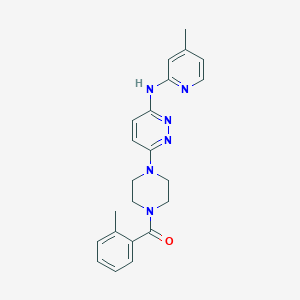

![molecular formula C18H20N2O B3009392 [2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene CAS No. 931682-75-6](/img/structure/B3009392.png)

[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

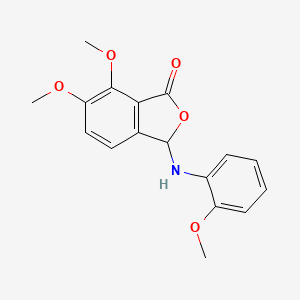

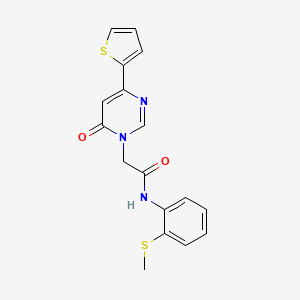

“[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene” is a complex organic compound that consists of a benzene ring, an ether group, and a 2,5,6-trimethylbenzimidazole group . The benzimidazole group is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . The ether group is a functional group characterized by an oxygen atom connected to two alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Benzimidazole derivatives have been extensively studied for their potential as anticancer agents. The presence of methyl groups at specific positions on the benzimidazole scaffold, such as the 5(6)-position, has been shown to influence anticancer activity. These compounds have been tested against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3), with some derivatives displaying significant activity .

Antibacterial and Antifungal Applications

The structural analogy of benzimidazole with nucleotides found in the human body makes it a suitable candidate for antibacterial and antifungal applications. Modifications to the core structure can enhance these bioactivities, making benzimidazole derivatives valuable in the development of new antibacterial and antifungal drugs .

Antiviral Research

Benzimidazole compounds have also been explored for their antiviral properties. Research in this area aims to develop new drugs that can effectively combat viral infections, with benzimidazole derivatives being a key focus due to their promising antiviral activity .

Anti-inflammatory Properties

The anti-inflammatory properties of benzimidazole derivatives make them candidates for the treatment of inflammatory diseases. By altering the functional groups on the benzimidazole core, researchers can improve the compound’s efficacy in reducing inflammation .

Analgesic Applications

Benzimidazole derivatives are known to possess analgesic properties, which can be utilized in pain management. Studies are ongoing to understand how these compounds can be optimized to provide effective pain relief with minimal side effects .

Drug Development and Synthesis

The facile synthesis and separation of benzimidazole derivatives, including [2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene, make them attractive for drug development. Their high yield and efficiency in synthesis allow for rapid production and testing of new drugs, particularly in the field of oncology, where there is a constant demand for more effective treatments .

Eigenschaften

IUPAC Name |

2,5,6-trimethyl-1-(2-phenoxyethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13-11-17-18(12-14(13)2)20(15(3)19-17)9-10-21-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZIRTWJVQDYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B3009309.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B3009313.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(thiophen-3-yl)formamido]acetamide](/img/structure/B3009318.png)

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)